Flosequinoxan - 76568-68-8

Flosequinoxan

Catalog Number: EVT-1538685
CAS Number: 76568-68-8
Molecular Formula: C11H10FNO3S
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flosequinoxan is the primary active metabolite of flosequinan, a quinolone derivative initially developed for treating heart failure. [, ] While not intended for direct administration as a therapeutic agent, flosequinoxan exhibits significant pharmacological activities, making it a valuable research tool. [, ] Its potent and balanced relaxant effects on human arterial and venous smooth muscle, along with its positive inotropic effect on cardiac muscle, distinguish it from other heart failure treatment agents. []

Synthesis Analysis

Flosequinoxan can be synthesized through several methods, primarily involving the modification of existing phenothiazine structures. The synthesis typically includes:

  1. Starting Materials: The synthesis often begins with 2-chloro-10-(3-dimethylaminopropyl) phenothiazine.
  2. Reagents: Key reagents may include bases such as sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitutions.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.

The technical details of the synthesis process may involve multiple steps, including:

  • Nucleophilic Substitution: Substituting halogen atoms with amine groups to introduce the desired functional groups.
  • Cyclization Reactions: Forming the tricyclic structure characteristic of phenothiazines through cyclization techniques.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Molecular Structure Analysis

The molecular structure of Flosequinoxan is distinctive due to its phenothiazine core. The key features include:

  • Molecular Formula: C₁₄H₁₈ClN₃S
  • Molecular Weight: Approximately 285.83 g/mol
  • Structure: The compound features a tricyclic system with a sulfur atom in one of the rings and a chlorine substituent.

The structural data indicates that Flosequinoxan has a planar configuration, which is crucial for its interaction with biological targets, particularly neurotransmitter receptors.

Chemical Reactions Analysis

Flosequinoxan undergoes various chemical reactions that can be categorized into:

  1. Reactions with Biological Targets: These include binding interactions with dopamine and serotonin receptors, which are pivotal in mediating its antipsychotic effects.
  2. Degradation Pathways: Under certain conditions, Flosequinoxan can undergo hydrolysis or oxidation, leading to the formation of inactive metabolites.

Technical details of these reactions often involve kinetic studies to understand the rate at which Flosequinoxan interacts with its targets and how environmental factors influence these processes.

Mechanism of Action

The mechanism of action of Flosequinoxan involves:

  • Dopamine Receptor Antagonism: Flosequinoxan primarily acts as an antagonist at dopamine D₂ receptors, which helps alleviate psychotic symptoms by reducing dopaminergic overactivity.
  • Serotonin Receptor Modulation: It also interacts with serotonin receptors (e.g., 5-HT₂A), contributing to its efficacy in managing mood disorders alongside psychosis.

Data from pharmacological studies indicate that this dual action may enhance therapeutic outcomes while potentially reducing side effects commonly associated with traditional antipsychotics.

Physical and Chemical Properties Analysis

Flosequinoxan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data from stability studies suggest that proper storage conditions are essential for maintaining its integrity over time.

Applications

Flosequinoxan has several scientific uses, particularly in clinical settings:

  • Psychiatric Treatment: It is primarily used for treating schizophrenia and other psychotic disorders due to its effectiveness in managing symptoms.
  • Research Applications: Ongoing research investigates its potential use in treating mood disorders, anxiety disorders, and even neurodegenerative diseases due to its neuroprotective properties.
Introduction

Historical Development of Flosequinan in Cardiovascular Pharmacology

Flosequinan emerged in the late 1980s as an innovative vasodilator for treating severe heart failure, targeting patients unresponsive to conventional digitalis and diuretic therapies. Its development marked a strategic shift toward "balanced" vasodilators designed to concurrently dilate arteries and veins, thereby optimizing preload and afterload reduction. Early clinical studies demonstrated its unique pharmacokinetic profile: rapid oral absorption yielding peak plasma concentrations within 1 hour, coupled with prolonged activity due to its active sulfoxide metabolite, BTS 53554 (half-life ≈38 hours). This metabolite accumulated during chronic dosing, enabling sustained hemodynamic effects without requiring multiple daily administrations [1]. Phase II trials revealed that flosequinan (100 mg daily) significantly reduced pulmonary capillary wedge pressure (50%), right atrial pressure (60%), and systemic vascular resistance (22%) while increasing cardiac index (40%). These benefits persisted for 48 hours post-dose and remained detectable after 17 weeks of therapy, confirming the absence of hemodynamic tolerance—a critical limitation of earlier vasodilators like nitrates [1]. The drug’s progression reflected efforts to address the high mortality rates in chronic heart failure through novel mechanisms.

Theoretical Foundations of Vasodilator Therapeutics

Vasodilators mitigate heart failure symptoms by interrupting pathological cycles of elevated vascular resistance and neurohormonal activation. They are classified by their primary site of action:

  • Arterial dilators (e.g., hydralazine) reduce afterload and systemic vascular resistance.
  • Venodilators (e.g., nitroglycerin) decrease preload via venous pooling.
  • Balanced vasodilators target both pathways, optimizing cardiac output without reflex tachycardia.

Flosequinan exemplifies balanced vasodilation through direct smooth muscle effects. In vitro studies using human tissue demonstrated potent relaxation of norepinephrine-contracted arteries (IC₂₅ = 0.32 μM) and veins (IC₂₅ = 0.50 μM), attributable to phosphodiesterase III inhibition and calcium flux modulation [2]. Unlike pure inotropes (e.g., digoxin), it exerted mild positive inotropic effects at higher concentrations (EC₂₅ = 32 μM in cardiac muscle) via enhanced phosphorylation of troponin I and phospholamban—regulatory proteins governing contractility [4]. Crucially, it avoided neurohormonal activation (e.g., norepinephrine, renin-angiotensin-aldosterone axis), a common drawback of older vasodilators that promoted fluid retention and disease progression [1].

Table 1: Hemodynamic Effects of Flosequinan in Severe Heart Failure

ParameterAcute Change (%)Chronic Change (%)
Pulmonary Wedge Pressure-50%-22%*
Right Atrial Pressure-60%-18%*
Systemic Vascular Resistance-22%-22%
Cardiac Index+40%+22%
Heart Rate+14%+14%

*Baseline values after 17 weeks of therapy [1].

Position of Flosequinan in the Quinolone Derivative Class

Quinolones represent a structurally diverse family of synthetic heterocycles, historically significant for antibacterial applications (e.g., nalidixic acid). Flosequinan diverges from classical 4-quinolone antibiotics through strategic modifications:

  • Core Structure: Retains the 4-oxo-1,4-dihydroquinoline backbone but substitutes C-7 with a fluorine atom and a methylsulfinyl group, enhancing vasodilatory potency [3] [6].
  • Metabolite Activity: Flosequinoxan (BTS 53554), its primary metabolite, contributes significantly to efficacy via phosphatase inhibition, prolonging protein phosphorylation in cardiac tissue [4].

Table 2: Structural and Functional Comparison of Quinolone Subclasses

GenerationRepresentative CompoundC-6 SubstituentC-7 SubstituentPrimary Indication
FirstNalidixic acidHEthylUrinary tract infections
SecondCiprofloxacinFPiperazineBroad-spectrum infections
VasoactiveFlosequinanFMethylsulfinylHeart failure
FourthMoxifloxacinFBicyclic amineRespiratory infections

Unlike antibacterial quinolones (which inhibit DNA gyrase), flosequinan modulates vascular tone without topoisomerase interactions [5]. Its development highlighted the pharmacophore’s versatility, enabling repurposing for cardiovascular disease despite the structural resemblance to antimicrobial agents [6].

Properties

CAS Number

76568-68-8

Product Name

Flosequinoxan

IUPAC Name

7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one

Molecular Formula

C11H10FNO3S

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3

InChI Key

ZUMVHPMHCIKNFT-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C

Synonyms

7-fluoro-1-methyl-3-methylsulfonyl-4-quinolone
BTS 53554
BTS-53554
flosequinoxan

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.